1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine

Click chemistry Pd-catalyzed cascade cyclization Fused heterocycle synthesis

Researchers requiring the precise ortho-bromobenzyl geometry for Pd-catalyzed pentacyclic cascade reactions often face supply inconsistency with generic triazole isomers. This building block is the sole entry point to that chemotype. - Enables exclusive fused pentacyclic product formation via tandem click/direct arylation - Ortho-Br provides a conformationally restricted halogen-bond donor for co-crystal engineering - Dual orthogonal handles (C4-NH₂, aryl-Br) support sequential on-DNA functionalization without protecting groups

Molecular Formula C9H9BrN4
Molecular Weight 253.10 g/mol
Cat. No. B13313564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC9H9BrN4
Molecular Weight253.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=C(N=N2)N)Br
InChIInChI=1S/C9H9BrN4/c10-8-4-2-1-3-7(8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2
InChIKeyKYHOUOCONXQHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine: Structural and Functional Baseline for Scientific Procurement


1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1541557-78-1), also named 1-(2-bromobenzyl)-1H-1,2,3-triazol-4-amine, is a 1,4-disubstituted 1,2,3-triazole bearing a primary amine at the C4 position and an ortho-bromobenzyl group at N1 . With a molecular formula of C₉H₉BrN₄ and a molecular weight of 253.10 g·mol⁻¹, it belongs to the class of halogenated triazole building blocks widely employed in medicinal chemistry and chemical biology . The ortho-bromine substituent distinguishes it from its meta- and para-bromo isomers and from the corresponding 1,2,4-triazole regioisomer (CAS 1178290-18-0), each of which exhibits divergent reactivity and biological profiles [1].

Why 1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Superficial structural similarity among bromobenzyl-triazole isomers masks profound differences in reactivity and biological target engagement. The ortho-bromine substitution pattern in 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-amine imparts a unique geometric constraint that directly governs regiochemical outcomes in Pd-catalyzed cascade reactions—a property absent in the para-bromo isomer [1]. Furthermore, triazole regioisomerism (1,2,3- vs. 1,2,4-triazole) alters hydrogen-bonding capacity, π-stacking geometry, and metabolic stability, making generic substitution scientifically unsound without direct comparative data [2]. The evidence below quantifies exactly where this compound diverges from its closest analogs.

1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Bromobenzyl Azide Diverges from Ortho-Bromophenyl Azide in Pd-Catalyzed Intramolecular Arylation: Exclusive Fused Pentacyclic vs. Biphenyl-Tricyclic Product

When the 2‑bromobenzyl‑triazole precursor (derived from the azide corresponding to 1‑[(2‑bromophenyl)methyl]‑1H‑1,2,3‑triazol‑4‑amine) is subjected to Pd‑catalyzed intramolecular direct arylation, it undergoes a tandem cyclization cascade that exclusively yields a fused pentacyclic heterocycle. In contrast, the closely related 2‑bromophenyl‑triazole analog (N‑aryl instead of N‑benzyl) produces only a C–C‑coupled biphenyl‑fused tricyclic product under identical conditions [REFS‑1]. This divergent reactivity—pentacyclic versus tricyclic—is not observed with para‑bromo or meta‑bromo benzyl variants, establishing the ortho‑bromobenzyl motif as uniquely capable of driving this skeletal reorganization.

Click chemistry Pd-catalyzed cascade cyclization Fused heterocycle synthesis

1,2,3-Triazole Regioisomer Enables Distinct Biological Target Engagement Compared to 1,2,4-Triazole Isomer

In a focused library of fourteen triazole-scaffold derivatives evaluated for dual PD‑L1 and c‑Myc downregulation, the protected p‑bromophenyl‑1,2,3‑triazole compound 3 reduced c‑Myc expression to 67% and PD‑L1 expression to 47% of control in HT‑29 colon adenocarcinoma cells at 100 µM, making it the most active dual downregulator in the series [REFS‑1]. While this specific study employed a para‑bromo substituent, the 1,2,3‑triazole core was essential for activity; the corresponding 1,2,4‑triazole regioisomers exhibit fundamentally different hydrogen‑bonding geometries and π‑stacking distances in docking studies with the PD‑L1 dimer interface (PDB 5J89), predicting altered target engagement [REFS‑2]. The ortho‑bromo substitution present in 1‑[(2‑bromophenyl)methyl]‑1H‑1,2,3‑triazol‑4‑amine introduces an additional steric and electronic perturbation at the critical aromatic A‑ring position that interacts with Tyr56 of PD‑L1 chain B, a feature not replicated by para‑ or meta‑bromo analogs.

Medicinal chemistry PD-L1 inhibition c-Myc downregulation

4-Amino Substituent Provides a Synthetic Handle for Downstream Functionalization Not Available in C4-Unsubstituted Analogs

The C4 primary amine of 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-amine is a versatile synthetic handle enabling amidation, sulfonylation, reductive amination, and diazotization chemistry that is entirely absent in the corresponding C4-unsubstituted 1-(2-bromobenzyl)-1H-1,2,3-triazole . In the broader class, 4-amino-1,2,3-triazoles have been elaborated into urea-, amide-, and Schiff-base-linked conjugates for biological screening, while the C4‑H analog is limited to further functionalization only at the bromine position via cross-coupling [1]. This dual orthogonal reactivity—amine at C4 plus bromine at the ortho position of the benzyl ring—enables sequential or chemoselective elaborations that are not possible with either the C4‑unsubstituted analog or the 4‑aminomethyl analog.

Synthetic chemistry Building block Amine functionalization

Ortho-Bromine Substitution Alters Conformational Preference and Halogen-Bonding Potential Relative to Para-Bromo Isomer

X-ray crystallographic analysis of related N‑benzyl‑1,2,3‑triazole systems reveals that ortho‑substitution on the benzyl ring restricts rotation about the N1–CH₂ bond, locking the aryl ring into a near‑perpendicular orientation relative to the triazole plane (dihedral angle approximately 84° in analogous structures [REFS‑1]). In contrast, para‑bromo substitution does not impose this conformational restriction, permitting free rotation and a different ensemble of solution‑phase conformers. This conformational locking effect alters both the halogen‑bond donor capacity of the bromine (ortho‑Br is less solvent‑exposed than para‑Br) and the spatial relationship between the bromine and the triazole C4‑amine, parameters critical for structure‑based design of protein ligands and supramolecular assemblies.

Structural chemistry Halogen bonding Conformational analysis

Optimal Research and Procurement Scenarios for 1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine Based on Quantitative Differentiation Evidence


Synthesis of Topologically Complex Fused Pentacyclic Heterocycles via Pd-Catalyzed Tandem Cyclization

When the synthetic objective is a fused pentacyclic triazole-containing scaffold—a privileged architecture in kinase inhibitor and natural product mimetic programs—the ortho‑bromobenzyl‑triazole scaffold is irreplaceable. The Pd‑catalyzed tandem click‑intramolecular direct arylation sequence using the 2‑bromobenzyl azide precursor yields a fused pentacyclic product exclusively, whereas the 2‑bromophenyl analog affords only a tricyclic biphenyl system under identical conditions [REFS‑1]. No other bromobenzyl positional isomer (meta or para) or heteroaryl bromide analog has been reported to undergo this specific pentacyclic cascade, making the ortho‑bromobenzyl architecture the sole entry point to this chemotype.

Dual PD-L1/c-Myc Oncoimmunomodulator Hit Discovery and Lead Optimization

In screening campaigns targeting simultaneous PD‑L1 and c‑Myc downregulation—a emerging strategy for overcoming tumor immune evasion—1,2,3‑triazole scaffolds bearing a bromophenyl substituent have demonstrated superior dual activity relative to the reference inhibitor BMS‑8 [REFS‑1]. The ortho‑bromo substitution pattern present in 1‑[(2‑bromophenyl)methyl]‑1H‑1,2,3‑triazol‑4‑amine additionally provides a conformational constraint and a chemically orthogonal amine handle that may enhance target engagement predictability and facilitate SAR expansion via parallel library synthesis. Procurement of this specific ortho‑bromo isomer, rather than the para‑bromo variant, is warranted when the screening objective includes exploration of halogen‑bonding interactions at the Tyr56B interface of PD‑L1 or when conformational restriction is desired to reduce entropic binding penalties.

Orthogonal Bifunctional Building Block for DNA-Encoded Library (DEL) and Fragment-Based Drug Discovery (FBDD)

For DEL construction or fragment library assembly, 1‑[(2‑bromophenyl)methyl]‑1H‑1,2,3‑triazol‑4‑amine offers two chemically orthogonal reaction sites (C4‑NH₂ and ortho‑aryl‑Br) on a compact scaffold of MW 253.10 [REFS‑1]. This dual‑handle architecture enables sequential on‑DNA functionalization—first via amine acylation or sulfonylation, then via Suzuki–Miyaura cross‑coupling at the aryl bromide—without protecting group manipulation. The low molecular weight and high nitrogen content (N count = 4, 22.1% by weight) also satisfy Rule‑of‑Three criteria for fragment screening libraries, while the bromine provides anomalous scattering for X‑ray co‑crystallography and a heavy‑atom tag for mass spectrometry identification.

Halogen-Bond-Directed Supramolecular Assembly and Co-Crystal Engineering

The ortho‑bromine in 1‑[(2‑bromophenyl)methyl]‑1H‑1,2,3‑triazol‑4‑amine is positioned to act as a halogen‑bond donor with restricted conformational freedom, a property exploited in co‑crystal design with halogen‑bond acceptors such as pyridyl or carbonyl oxygen atoms [REFS‑1]. When precise spatial control over halogen‑bond geometry is required—as in the engineering of pharmaceutical co‑crystals to modulate solubility or in the design of halogen‑bonded liquid crystals—the ortho‑bromo isomer offers a geometrically defined donor vector that the freely rotating para‑bromo isomer cannot provide.

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